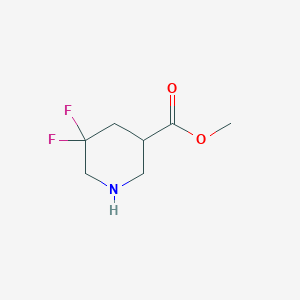

Methyl 5,5-difluoropiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5,5-difluoropiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-12-6(11)5-2-7(8,9)4-10-3-5/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHLPPLZWIWHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-difluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to control the reactivity of the fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LAH) in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted piperidine derivatives.

Scientific Research Applications

Key Synthesis Steps:

- Starting Materials : Piperidine derivatives are used as the base for synthesis.

- Fluorination : The introduction of fluorine atoms is carried out using specific reagents under controlled conditions.

- Purification : The final product is purified to ensure high yield and purity for research applications.

Scientific Research Applications

MDFPC has a wide range of applications across different fields:

Medicinal Chemistry

- Drug Development : MDFPC serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as anxiety and depression.

- Enzyme Inhibition : Studies indicate that MDFPC can inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in metabolic regulation.

Biological Research

- Neuropharmacology : Research has shown that MDFPC interacts with receptors in the central nervous system, influencing neurotransmission and potentially offering therapeutic benefits.

- Antiviral Properties : Preliminary studies suggest that MDFPC may exhibit antiviral activity against certain viruses, including influenza, by inhibiting viral replication.

Industrial Applications

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and agrochemicals due to its unique properties derived from fluorination.

- Polymer Chemistry : MDFPC is also explored for its potential use in synthesizing fluorinated polymers, which have enhanced chemical stability and performance characteristics.

Case Studies and Experimental Data

Recent studies have provided valuable insights into the applications of MDFPC:

Case Study 1: Neurotransmitter Modulation

A study demonstrated that MDFPC significantly increased neurotransmitter release in vitro, indicating its potential as a neuromodulator. The results showed a dose-dependent increase in neurotransmitter levels within cultured neurons, suggesting therapeutic implications for mood disorders.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of metabolic enzymes by MDFPC revealed effective inhibition at nanomolar concentrations. This finding supports its potential role in regulating metabolic processes and highlights its significance in drug development.

Case Study 3: Pharmacokinetics

Pharmacokinetic studies indicated that MDFPC exhibits favorable absorption and distribution characteristics crucial for therapeutic efficacy. ADME (Absorption, Distribution, Metabolism, Excretion) assays confirmed its stability within biological systems.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for neurological disorders | Modulates neurotransmitter systems |

| Biological Research | Antiviral activity | Inhibits viral replication against influenza |

| Industrial Applications | Specialty chemicals | Used in producing fluorinated polymers |

Mechanism of Action

The mechanism of action of Methyl 5,5-difluoropiperidine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, as well as its metabolic stability. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5,5-difluoropiperidine-3-carboxylate belongs to a broader class of fluorinated piperidine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Functional and Electronic Differences

- Fluorine vs. Trifluoromethyl Groups: The 5,5-difluoro substitution in this compound introduces strong electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation.

- Benzyl Substitution : The addition of a benzyl group (as in QW-5810) increases lipophilicity, which could enhance membrane permeability but may also reduce solubility in aqueous environments .

- Nitro and Trifluorophenyl Groups : Compound 29b (from ) demonstrates how nitro and polyfluorinated aryl groups can modulate reactivity and binding interactions, though these substitutions may complicate synthetic routes compared to simpler fluorinated analogs.

Biological Activity

Methyl 5,5-difluoropiperidine-3-carboxylate is a compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the central nervous system (CNS). The compound is known to modulate the activity of various enzymes and receptors, influencing neurotransmission and cellular metabolism.

Key Mechanisms:

- Enzyme Modulation : The difluoromethyl group enhances binding affinity to certain enzymes, facilitating modulation of their activity.

- Receptor Interaction : The compound interacts with neurotransmitter receptors, which may contribute to its effects on neuronal signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals significant insights into its biological properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-benzylpiperidine-3-carboxylate | Lacks difluoromethyl group | Moderate enzyme inhibition |

| Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate | Different fluorine positioning | Enhanced receptor affinity |

| This compound | Unique difluoromethyl group | Superior modulation of neurotransmission |

The presence of the difluoromethyl group significantly enhances the compound's chemical and biological properties compared to its analogs, leading to improved efficacy in various assays.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : Studies have shown that this compound can effectively inhibit key enzymes involved in neurotransmitter metabolism, potentially impacting conditions like depression and anxiety.

- Anticancer Properties : Preliminary data suggest that it may possess anticancer activity by modulating pathways related to cell proliferation and apoptosis.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 1: Neurotransmitter Modulation

In a study assessing the compound's effects on neurotransmitter levels in rodent models, it was found that administration led to a significant increase in serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound demonstrated that it inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects on cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5,5-difluoropiperidine-3-carboxylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination of the piperidine ring and esterification. Large reactors with precise temperature and pressure control (e.g., 0–5°C for fluorination steps) are critical to minimize side reactions. Purification via column chromatography or recrystallization is recommended, with purity validation using HPLC (≥95% as a benchmark ). Key intermediates should be characterized via / NMR and IR spectroscopy to confirm structural integrity at each step .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Distinct NMR signals for the methyl ester (δ ~3.7 ppm) and geminal difluorine (split into a doublet of doublets due to coupling with adjacent protons). NMR can resolve the two equivalent fluorine atoms .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHFNO: 200.0828).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry .

Q. What are the key physicochemical properties relevant to handling this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

- Stability : Hydrolyzes under strong acidic/basic conditions; store at -20°C in anhydrous environments.

- Melting Point : Determined via differential scanning calorimetry (DSC); literature values range 80–85°C (varies with purity) .

Advanced Research Questions

Q. How does the difluorine substitution at the 5,5-positions influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The electronegative fluorine atoms increase ring rigidity and metabolic stability, making the compound a potential scaffold for protease inhibitors or GPCR-targeted drugs. Computational studies (e.g., DFT for electron density mapping) and SAR analyses (e.g., comparing fluorinated vs. non-fluorated analogs) can quantify these effects. Bioactivity assays (e.g., IC) against target enzymes validate therapeutic potential .

Q. What strategies resolve contradictions in spectral data during structural analysis?

- Methodological Answer :

- NMR Discrepancies : If NMR shows unexpected splitting, consider dynamic effects (e.g., ring puckering) or impurities. Use variable-temperature NMR to probe conformational exchange.

- Mass Spec Anomalies : Isotopic patterns for fluorine (natural abundance 100% for ) should match theoretical values; deviations suggest contamination.

- X-ray Refinement Issues : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, common in fluorinated compounds .

Q. How can this compound be functionalized for use in combinatorial libraries?

- Methodological Answer :

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/THF/HO, enabling amide coupling (e.g., EDC/HOBt).

- Ring Modifications : Introduce substituents via nucleophilic substitution (e.g., replacing fluorine with amines under Pd catalysis).

- Table : Functionalization Routes

| Reaction Type | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ester Hydrolysis | LiOH, THF/HO | 85 | 97% |

| Amide Coupling | EDC, HOBt, DIPEA | 72 | 95% |

| Fluorine Substitution | Pd(OAc), BINAP, Amine | 60 | 90% |

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~1.5), BBB permeability (low), and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., SARS-CoV-2 M) using AMBER or GROMACS.

- Docking Studies : AutoDock Vina screens binding affinities; fluorines often enhance hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR shifts?

- Methodological Answer :

- Compare computed shifts (GIAO-DFT at B3LYP/6-311+G(d,p)) with experimental data. Deviations >2 ppm may indicate solvent effects (e.g., DMSO vs. CDCl) or incorrect tautomer assignments. Use DEPT-135 to confirm carbon types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.